molecular formula C14H10BrClO2 B285212 4-Chloro-2-methylphenyl 3-bromobenzoate

4-Chloro-2-methylphenyl 3-bromobenzoate

Cat. No.: B285212
M. Wt: 325.58 g/mol
InChI Key: OGZJHMOIOSTWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methylphenyl 3-bromobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a derivative of benzoic acid and is commonly used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl 3-bromobenzoate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the p53 pathway. The p53 pathway is a signaling pathway that regulates cell cycle progression and apoptosis. Activation of the p53 pathway leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. However, the long-term effects of this compound on human health are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-2-methylphenyl 3-bromobenzoate in lab experiments is its high purity. This compound can be easily synthesized and purified, making it an ideal starting material for the synthesis of other compounds. In addition, this compound has shown promising results in various scientific research applications, including medicinal chemistry and materials science.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, and its long-term effects on human health are not fully understood. In addition, the synthesis of this compound requires the use of hazardous chemicals, which can pose a risk to researchers.

Future Directions

There are several future directions for the research and development of 4-Chloro-2-methylphenyl 3-bromobenzoate. One potential direction is the synthesis of novel materials using this compound as a building block. Another direction is the development of new anti-cancer agents based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action and long-term effects of this compound on human health.

Synthesis Methods

The synthesis of 4-Chloro-2-methylphenyl 3-bromobenzoate involves the reaction of 4-chloro-2-methylphenol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, where the acyl chloride group of the 3-bromobenzoyl chloride is transferred to the hydroxyl group of 4-chloro-2-methylphenol. The resulting product is then purified through column chromatography to obtain this compound in high purity.

Scientific Research Applications

4-Chloro-2-methylphenyl 3-bromobenzoate has been used in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound is commonly used as a starting material for the synthesis of other compounds.

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) 3-bromobenzoate

InChI

InChI=1S/C14H10BrClO2/c1-9-7-12(16)5-6-13(9)18-14(17)10-3-2-4-11(15)8-10/h2-8H,1H3

InChI Key

OGZJHMOIOSTWSX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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